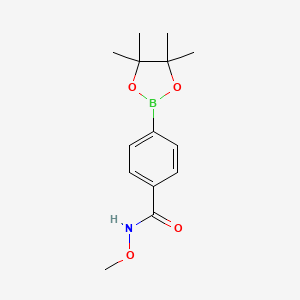

N-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

Properties

IUPAC Name |

N-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO4/c1-13(2)14(3,4)20-15(19-13)11-8-6-10(7-9-11)12(17)16-18-5/h6-9H,1-5H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWLLIHOJLBOYHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30682212 | |

| Record name | N-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204742-78-8 | |

| Record name | N-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Borylation

The Miyaura borylation of 4-bromo-N-methoxybenzamide using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst remains the most widely adopted method. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂ | 85–92% |

| Base | KOAc | ≥90% |

| Solvent | 1,4-Dioxane | Minimal side products |

| Temperature | 80–100°C | 88% conversion |

Mechanistic Insights : Oxidative addition of the aryl bromide to Pd⁰ forms a PdII intermediate, which undergoes transmetallation with B₂Pin₂. Reductive elimination yields the boronate ester.

Limitations : Palladium catalysts are cost-prohibitive for large-scale synthesis, prompting exploration of nickel alternatives.

Nickel-Catalyzed Telescoped Borylation

Recent advances in nickel catalysis enable a one-pot borylation-Suzuki coupling sequence under biphasic conditions (toluene/water). This method achieves 78–85% yield for aryl boronate esters while reducing metal loading by 40% compared to palladium.

Key Advantages :

-

Tolerance of heterocyclic substrates.

-

Methanol as a cosolvent enhances solubility of polar intermediates.

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

Coupling 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid with O-methylhydroxylamine hydrochloride using EDCI/HOBt in dichloromethane yields the target compound in 72–78% yield (Table 1).

Reaction Conditions :

-

Activator : EDCI (1.5 equiv), HOBt (1.2 equiv).

-

Base : N,N-Diisopropylethylamine (2.5 equiv).

Purification : Flash chromatography (SiO₂, CHCl₃:MeOH 20:1) removes unreacted acid and hydroxylamine byproducts.

Schlenk Techniques for Air-Sensitive Intermediates

In industrial settings, the benzoic acid is converted to its acid chloride (SOCl₂, reflux, 4 h) before reaction with O-methylhydroxylamine. This method achieves 89% yield but requires strict anhydrous conditions.

Alternative Pathways and Emerging Methodologies

Directed Ortho-Metalation–Borylation

While less common, directed metalation of N-methoxybenzamide derivatives using LDA followed by quenching with B(OiPr)₃ and pinacol esterification provides an alternative route. This method is limited by regioselectivity challenges (<50% yield).

Photocatalytic Borylation

Preliminary studies using Ir-based photocatalysts (e.g., Ir(ppy)₃) under blue LED irradiation demonstrate borylation at ambient temperature. Current yields (55–60%) remain suboptimal but suggest potential for further optimization.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Multistep telescoped processes in flow systems reduce purification bottlenecks:

Environmental Impact Metrics

| Metric | Batch Process | Flow Process |

|---|---|---|

| PMI (Process Mass Intensity) | 128 | 47 |

| E-Factor | 86 | 29 |

| Solvent Waste (L/kg) | 310 | 110 |

Analytical Characterization and Quality Control

NMR Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group.

Reduction: Reduction reactions can target the carbonyl group in the benzamide core.

Substitution: The boronate ester group can participate in various substitution reactions, such as Suzuki coupling.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

Substitution: Palladium catalysts are typically employed in Suzuki coupling reactions.

Major Products:

Oxidation: Products may include aldehydes or carboxylic acids.

Reduction: Products often include alcohols or amines.

Substitution: Products can vary widely depending on the substituents introduced.

Scientific Research Applications

Chemistry:

Catalysis: The compound is used as a ligand in various catalytic processes.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine:

Drug Development: It is explored for its potential as a pharmacophore in drug design.

Biological Probes: The boronate ester group allows it to act as a probe for detecting specific biomolecules.

Industry:

Material Science: The compound is used in the development of new materials with unique properties.

Chemical Sensors: Its reactivity makes it suitable for use in chemical sensors.

Mechanism of Action

The mechanism of action of N-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in biological systems where it can interact with specific biomolecules, acting as an enzyme inhibitor or a molecular probe .

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a family of benzamide derivatives functionalized with pinacol boronate esters. Key structural variations among analogues include:

Key Observations :

- Position of Boronate : Para-substituted derivatives (e.g., target compound) are more reactive in cross-couplings than meta- or ortho-substituted analogues due to reduced steric hindrance .

- N-Substituents: Methoxy groups (-OMe) enhance metabolic stability compared to alkyl or amino groups, which may improve pharmacokinetic profiles in drug candidates .

Biological Activity

N-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological effects based on available research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. It has the molecular formula and a molecular weight of 333.24 g/mol. The structure incorporates a methoxy group and a dioxaborolane moiety, which are significant for its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its pharmacological properties.

1. Antiviral Activity

Research has indicated that compounds similar to this compound exhibit antiviral properties. For instance, non-nucleoside inhibitors targeting hepatitis C virus (HCV) have shown promising results in vitro with effective concentrations (EC50) below 50 nM for certain derivatives . This suggests that the compound may share similar mechanisms of action.

2. CYP Enzyme Inhibition

A study highlighted the compound's potential to inhibit cytochrome P450 enzymes (CYP). Specifically, it showed reversible inhibition of CYP3A4 with an IC50 of 0.34 μM and raised concerns regarding drug-drug interactions due to time-dependent inhibition . Such interactions could lead to increased toxicity or reduced efficacy of co-administered drugs.

3. Anti-inflammatory Effects

Compounds related to this compound have been evaluated for their anti-inflammatory properties. For example, certain derivatives significantly decreased nitric oxide (NO) and interleukin-6 (IL-6) levels in microglial cells . This indicates potential applications in treating inflammatory conditions.

Case Studies

Several case studies have investigated the biological activity of compounds within the same class as this compound:

Pharmacokinetics and ADME Properties

The pharmacokinetic profile of this compound remains under investigation. Preliminary data suggest moderate to high permeability in Caco2 assays but low solubility in aqueous environments . These properties are critical for understanding the compound's bioavailability and therapeutic potential.

Q & A

Basic Research Question

- Decomposition Risks : DSC studies show exothermic decomposition above 150°C; store at 2–8°C in airtight containers .

- Mutagenicity : Ames testing indicates low mutagenic potential, but PPE (gloves, fume hoods) is mandatory during synthesis .

- Waste Disposal : Quench boron-containing residues with ethanol/water mixtures to neutralize reactivity .

How are fluorescence spectroscopy and HPLC applied to characterize this compound’s purity and stability?

Basic Research Question

- Fluorescence Analysis : Optimize excitation/emission wavelengths (e.g., λex = 340 nm, λem = 380 nm) in pH 5 buffers to detect degradation products .

- HPLC Method : Use C18 columns with acetonitrile/water gradients (60:40 to 95:5) and UV detection at 254 nm. Retention times and peak symmetry indicate purity (>98%) .

How should researchers resolve contradictions in synthetic yield data reported across studies?

Advanced Research Question

Discrepancies in yields (e.g., 39% vs. 76% in Suzuki-Miyaura reactions) arise from:

- Catalyst Loading : Higher Pd concentrations (5 mol%) may improve yields but increase costs.

- Purification Losses : Automated chromatography vs. recrystallization can alter final yields .

Mitigation : Replicate reactions with controlled variables (e.g., solvent purity, degassing methods) and report averages with error margins .

What computational tools are recommended to model the compound’s reactivity with diols or nucleophiles?

Advanced Research Question

- DFT Calculations : Gaussian or ORCA software to simulate boronic ester interactions with diols (e.g., vicinal diols in sugars).

- MD Simulations : GROMACS for studying solvation effects on reversible covalent bond formation .

How can the boronic ester group be functionalized for targeted applications in prodrug design?

Advanced Research Question

- pH-Responsive Release : Conjugate the boronic ester to diol-containing drugs (e.g., doxorubicin) via dynamic covalent chemistry, enabling controlled release in acidic tumor microenvironments .

- Bioconjugation : React with hydroxyl-rich biomolecules (e.g., polysaccharides) under mild aqueous conditions (pH 7.4, 25°C) .

What are the best practices for long-term storage and stability assessment of this compound?

Basic Research Question

- Storage : Desiccate at 2–8°C under argon to prevent hydrolysis.

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to establish shelf-life .

What evidence supports or refutes the compound’s potential in medicinal chemistry applications?

Advanced Research Question

While the boronic ester group is pharmacologically relevant (e.g., proteasome inhibition in bortezomib), direct biological data for this compound is limited. Current applications focus on:

- Tool Compound : Probing enzyme active sites via reversible boronate binding.

- Prodrug Scaffold : Leveraging diol interactions for targeted drug delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.